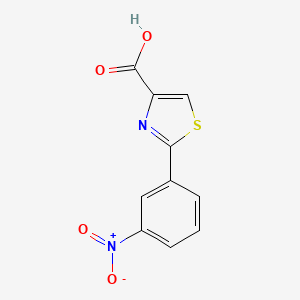

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

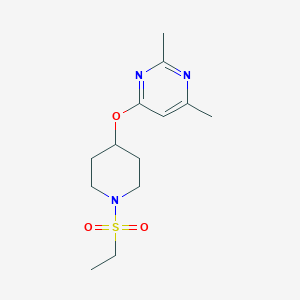

“2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro group . It is an important reagent for many organic reactions, especially for the formation of heterocycles .

Scientific Research Applications

Catalysis

Schiff bases, including 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid derivatives, have found applications as ligands in catalytic processes. Their coordination with transition metals enhances catalytic activity, making them valuable in organic transformations, such as oxidation reactions, hydrogenation, and C-C bond formation .

Asymmetric Synthesis

Schiff bases serve as chiral auxiliaries in asymmetric synthesis. Their ability to form diastereomers allows for the selective synthesis of enantiomerically pure compounds. Researchers utilize Schiff bases derived from 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid to create optically active molecules .

Coordination Chemistry

In coordination chemistry, Schiff bases act as versatile ligands. Their ability to form stable complexes with metal ions enables the design of novel coordination compounds. Researchers explore their applications in areas like molecular magnets, luminescent materials, and supramolecular assemblies .

Medicinal Chemistry

Schiff bases exhibit diverse biological activities. Researchers have investigated their potential as antimicrobial, antiviral, and anticancer agents. The 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid derivative may play a role in drug discovery and development .

Materials Science

Schiff bases contribute to materials science. Their ability to form stable complexes with metal ions allows for the design of functional materials. Applications include sensors, liquid crystals, and conductive polymers .

Environmental Contexts

Schiff bases find applications in environmental chemistry. They can act as colorimetric sensors for detecting metal ions or other analytes. Additionally, their use in wastewater treatment and pollutant removal is an active area of research .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-(3-nitrophenyl)acetic acid, interact withPenicillin G acylase in Escherichia coli .

Mode of Action

This interaction could potentially alter the biochemical processes within the cell .

Biochemical Pathways

Based on its structural similarity to 2-(3-nitrophenyl)acetic acid, it may be involved in the metabolism of aromatic compounds .

Result of Action

Based on its structural similarity to other nitrophenyl compounds, it may have potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and efficacy, can be affected by temperature . .

properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRRJFUWRWCSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)

![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)